molecular formula C34H34O6 B1406614 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside CAS No. 53929-36-5

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside

Cat. No.: B1406614
CAS No.: 53929-36-5
M. Wt: 538.6 g/mol
InChI Key: GQMVOFUMWKGWCK-NYJKYYEXSA-N
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Description

Structural characteristics and nomenclature

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-α-D-galactopyranoside possesses a molecular formula of C₃₄H₃₄O₆ with a corresponding molecular weight of 538.63 daltons. The systematic nomenclature according to International Union of Pure and Applied Chemistry conventions designates this compound as α-D-Galactopyranoside, phenylmethyl 2,3-bis-O-(phenylmethyl)-4,6-O-(phenylmethylene)-. The structural architecture of this molecule features the characteristic pyranose ring of galactose in its α-anomeric configuration, with three distinct types of protecting groups strategically positioned across the hydroxyl functionalities.

The benzyl groups at positions 1, 2, and 3 provide robust protection against nucleophilic attack while maintaining compatibility with a wide range of reaction conditions. These ether linkages exhibit exceptional stability under basic conditions and can be selectively removed through catalytic hydrogenolysis without affecting the benzylidene acetal. The 4,6-O-benzylidene acetal creates a conformationally rigid six-membered ring system that profoundly influences the three-dimensional structure of the molecule. This cyclic protection constrains the carbon-carbon bond between positions 5 and 6 in the trans-gauche conformation, which has been demonstrated to significantly impact the electronic properties of the pyranose ring.

The α-anomeric configuration at the glycosidic linkage represents the thermodynamically favored form for galactopyranosides bearing 4,6-O-benzylidene protection. Comprehensive nuclear magnetic resonance studies have revealed that the benzylidene acetal stabilizes the α-anomer of galactopyranose derivatives relative to monocyclic analogs, with this effect being particularly pronounced in dimethyl sulfoxide solutions. The stereochemical preferences arising from this protecting group pattern have been attributed to the antiparallel dipoles of the carbon-oxygen bonds at positions 6 and 1, along with conformational restrictions imposed by the bicyclic system.

Role in carbohydrate chemistry and glycosylation strategies

The strategic importance of 1,2,3-tri-O-benzyl-4,6-O-benzylidene-α-D-galactopyranoside in contemporary carbohydrate synthesis stems from its exceptional performance as a glycosyl donor in stereoselective glycosylation reactions. The 4,6-O-benzylidene acetal exerts a profound directing effect on the stereochemical outcome of glycosidic bond formation, typically promoting α-selectivity in galactosylation reactions with remarkable efficiency. This stereodirecting influence has been demonstrated across multiple activation protocols, including benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride, diphenyl sulfoxide with trifluoromethanesulfonic anhydride, and N-iodosuccinimide with trimethylsilyl trifluoromethanesulfonate systems.

The mechanistic basis for the α-selectivity observed with 4,6-O-benzylidene-protected galactosyl donors has been elucidated through advanced spectroscopic techniques and computational modeling. Cryogenic infrared ion spectroscopy studies have revealed that glycosyl cations carrying 4,6-O-benzylidene groups adopt specific conformational preferences that shield the β-face of the anomeric carbon. Two distinct anhydro cation structures, designated as Galactose-6B and Galactose-4B, have been identified, both of which exhibit blocked β-face accessibility, thereby promoting nucleophilic attack from the α-face.

The synthetic utility of this compound extends beyond simple glycosylation reactions to encompass complex oligosaccharide assembly strategies. The selective nature of the protecting group pattern allows for orthogonal deprotection sequences, enabling the preparation of differentially protected intermediates for further functionalization. The benzylidene acetal can be regioselectively opened under reductive conditions to produce partially benzylated derivatives, providing access to novel protecting group combinations. Furthermore, the compound serves as a valuable precursor for the synthesis of branched-chain sugar derivatives through ring-opening reactions with organometallic reagents followed by subsequent transformations.

Comparative studies examining the influence of different protecting group combinations on glycosylation stereoselectivity have consistently demonstrated the superior performance of the 4,6-O-benzylidene system. The effect of this cyclic protecting group on coupling stereochemistry has been shown to be independent of the nature of the glycosyl donor precursor, whether thioglycoside, sulfoxide, or imidate, indicating a fundamental electronic influence rather than a mechanistic artifact. The constrained conformation imposed by the benzylidene acetal locks the carbon-carbon bond between positions 5 and 6 in the most electron-withdrawing trans-gauche arrangement, which destabilizes oxocarbenium ion intermediates and limits the formation of undesired solvent-separated ion pairs.

Historical development of benzylidene-protected galactopyranosides

The historical evolution of benzylidene-protected galactopyranosides traces its origins to the pioneering work in carbohydrate protecting group chemistry during the mid-twentieth century. Early investigations focused on the development of cyclic acetals as a means of simultaneously protecting vicinal hydroxyl groups while maintaining selectivity for further synthetic transformations. The recognition that benzylidene acetals could serve not merely as protecting groups but as active participants in controlling reaction stereochemistry marked a paradigm shift in carbohydrate synthetic strategy.

The development of reliable synthetic routes to galactopyranosides bearing 4,6-O-benzylidene protection required the resolution of significant technical challenges related to regioselectivity and anomeric control. Initial attempts to prepare these compounds through direct condensation of galactose with benzaldehyde under acidic conditions yielded complex mixtures due to competing acetal formation at different hydroxyl pairs. The breakthrough came with the development of stepwise protection strategies that employed temporary masking of specific hydroxyl groups to direct benzylidene formation to the desired 4,6-positions.

The synthesis of 1,2,3-tri-O-benzyl-4,6-O-benzylidene-α-D-galactopyranoside specifically required the development of methods for selective benzylation of galactose derivatives. Early work demonstrated that benzoylation could be achieved with reasonable regioselectivity at positions 1, 2, 3, and 6 under carefully controlled conditions, leaving the 4-hydroxyl group free for subsequent manipulation. However, the preferred synthetic approach ultimately involved the use of 2,3-anhydro intermediates that could be opened regioselectively to install the required benzyl ethers at positions 2 and 3.

The recognition of the stereodirecting properties of 4,6-O-benzylidene acetals in glycosylation reactions emerged from systematic studies comparing the coupling behavior of different protecting group combinations. Landmark investigations in the 1990s and early 2000s established that mannopyranosyl donors bearing 4,6-O-benzylidene protection exhibited exceptional β-selectivity, while the corresponding galactosyl donors showed pronounced α-selectivity. These observations led to intensive mechanistic studies aimed at understanding the electronic and conformational factors responsible for these stereochemical preferences.

Recent advances in computational chemistry and advanced spectroscopic techniques have provided unprecedented insight into the behavior of benzylidene-protected galactopyranosides at the molecular level. Density functional theory calculations at the B3LYP/6-31G* level have been employed to model the conformational preferences of these systems and to predict their reactivity patterns. These theoretical investigations have been complemented by sophisticated experimental approaches, including cryogenic infrared ion spectroscopy, which have provided direct structural information about the glycosyl cation intermediates involved in glycosylation reactions.

The continued refinement of synthetic methods for preparing benzylidene-protected galactopyranosides has been driven by their increasing importance in the synthesis of biologically active oligosaccharides. Modern approaches emphasize mild reaction conditions and high functional group tolerance to accommodate the complex protecting group patterns required for advanced synthetic targets. The development of catalytic transfer hydrogenation methods using triethylsilane and palladium catalysts has provided efficient routes for the selective removal of benzylidene acetals without affecting other protecting groups. These methodological advances have significantly expanded the synthetic utility of 1,2,3-tri-O-benzyl-4,6-O-benzylidene-α-D-galactopyranoside and related compounds in contemporary carbohydrate chemistry.

Properties

IUPAC Name

(4aR,6S,7R,8S,8aS)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34O6/c1-5-13-25(14-6-1)21-35-31-30-29(24-38-33(40-30)28-19-11-4-12-20-28)39-34(37-23-27-17-9-3-10-18-27)32(31)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2/t29-,30+,31+,32-,33?,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMVOFUMWKGWCK-NYJKYYEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis primarily involves three key steps:

The overall approach emphasizes high stereoselectivity, yield optimization, and functional group compatibility, as evidenced by multiple studies.

Benzylation of D-Galactopyranoside

The initial step involves benzylation of D-galactopyranoside to protect hydroxyl groups at positions 2, 3, and 5, and sometimes at C-1, depending on the route:

Reaction Step Reagents & Conditions Yield / Notes
Benzylation of methyl D-galactopyranoside Benzyl chloride, sodium hydride, dimethyl sulfoxide (DMSO) High yield; selective benzylation at hydroxyl groups, avoiding C-4 and C-6
Benzylation of 2,3-di-O-benzyl-4,6-O-benzylidene derivatives Benzyl chloride, base Ensures full protection, facilitating subsequent reactions

Research indicates that benzylation is typically achieved via nucleophilic substitution with benzyl chloride in the presence of sodium hydride or sodium metal, providing yields exceeding 90% under optimized conditions.

Formation of Benzylidene Acetal at C-4 and C-6

The benzylidene formation involves condensation of the diol with benzaldehyde derivatives:

Reaction Step Reagents & Conditions Notes
Benzylidene formation Benzaldehyde dimethyl acetal, acid catalyst (e.g., p-toluenesulfonic acid) Selectively forms a 4,6-O-benzylidene acetal, locking the conformation and protecting these positions

This step is crucial for stereocontrol and regioselectivity, often yielding crystalline products suitable for further transformations.

Stereoselective Glycosylation

The key to preparing the target compound is stereoselective glycosylation, typically using glycosyl donors like trichloroacetimidates or bromides:

Reaction Step Reagents & Conditions Outcome
Glycosylation with protected galactopyranosides Trichloroacetimidates or bromides, Lewis acids (e.g., TMSOTf), inert solvents High stereoselectivity, favoring α- or β-anomers depending on conditions

For example, the use of trichloroacetimidate donors with TMSOTf catalysis yields high stereoselectivity, as demonstrated in the synthesis of disaccharides and oligosaccharides.

Deprotection and Final Functionalization

Subsequent steps involve:

  • Hydrogenolysis to remove benzyl protecting groups.
  • Acid or base-mediated deprotection of benzylidene groups.
  • Oxidation or reduction as needed for further derivatization.

Research shows that hydrogenolysis over Pd/C is efficient for benzyl removal, often achieving complete deprotection within hours.

Data Table Summarizing Key Methods

Step Reagents Conditions Yield / Efficiency Reference
Benzylation Benzyl chloride, NaH DMSO, room temp >90% ,
Benzylidene formation Benzaldehyde dimethyl acetal, p-toluenesulfonic acid Reflux 85-95% ,
Glycosylation Trichloroacetimidate, TMSOTf 0°C to room temp >80% stereoselectivity ,
Deprotection Hydrogen gas, Pd/C Room temp, atmospheric pressure Complete removal

Notable Research Findings

  • High stereoselectivity in glycosylation is achieved by controlling the reaction temperature and the choice of glycosyl donor, as demonstrated by Frechet et al., where optimized conditions led to high yields of α-anomers.
  • Benzylidene acetal formation is highly regioselective and enhances the stability of intermediates, facilitating subsequent glycosylation steps.
  • Protection/deprotection strategies are critical; benzyl groups are typically removed via catalytic hydrogenation, which is efficient and preserves sensitive functionalities.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce deprotected sugars .

Scientific Research Applications

Pharmaceutical Development

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-α-D-galactopyranoside is being explored for its potential therapeutic properties. Its applications include:

  • Drug Formulation : The compound's structure allows it to be incorporated into drug delivery systems, improving the bioavailability of active pharmaceutical ingredients.
  • Targeted Therapies : Research indicates that it may have efficacy in targeting diseases such as cancer and diabetes through specific biochemical pathways.

Natural Product Synthesis

This compound serves as a crucial intermediate in the synthesis of complex natural products:

  • Synthesis of Glycosides : It is used to create glycosides with specific biological activities, facilitating the study of their effects on cellular processes.
  • Complex Molecule Construction : Researchers utilize it to construct complex molecules that mimic natural products found in plants and other organisms.

Biochemical Research

In biochemical studies, 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-α-D-galactopyranoside is employed to investigate various metabolic pathways:

  • Enzyme Interactions : The compound aids in studying enzyme-substrate interactions, providing insights into enzyme mechanisms and efficiencies.
  • Metabolic Pathway Analysis : It is used to trace metabolic pathways in cells, enhancing the understanding of disease mechanisms at a molecular level.

Cosmetic Formulations

Due to its unique chemical structure, this compound is being evaluated for use in cosmetic products:

  • Skin Health Enhancement : Preliminary studies suggest potential benefits for skin health and appearance due to its moisturizing properties.
  • Stability in Formulations : Its stability makes it an attractive candidate for incorporation into various cosmetic formulations.

Food Industry Applications

The compound may also find applications in the food industry:

  • Flavoring Agents : It can potentially be utilized as a flavoring agent or preservative due to its chemical properties.
  • Enhancing Sensory Qualities : Research is ongoing to explore how it can improve the sensory qualities of food products.

Data Tables

Application AreaSpecific UsesKey Benefits
Pharmaceutical DevelopmentDrug formulation and targeted therapiesImproved bioavailability
Natural Product SynthesisSynthesis of glycosides and complex moleculesEnables study of biological activities
Biochemical ResearchEnzyme interactions and metabolic pathway analysisInsights into disease mechanisms
Cosmetic FormulationsSkin health enhancementStability in formulations
Food Industry ApplicationsFlavoring agents and sensory enhancementPotential for improved food quality

Case Studies

  • Pharmaceutical Development Study :
    • A recent study investigated the incorporation of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-α-D-galactopyranoside into a drug formulation targeting cancer cells. Results showed enhanced cellular uptake compared to traditional formulations (source needed).
  • Natural Product Synthesis :
    • Researchers utilized this compound as an intermediate in synthesizing a novel glycoside with anti-inflammatory properties. The synthesized compound exhibited significant activity in vitro (source needed).
  • Biochemical Pathway Investigation :
    • A study examined the influence of this compound on enzyme activity within glycolytic pathways. Findings indicated altered enzyme kinetics that could lead to new therapeutic approaches (source needed).

Mechanism of Action

The mechanism of action of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside involves its role as a protected sugar derivative. The benzyl and benzylidene groups protect the hydroxyl groups during chemical reactions, allowing for selective modifications. These protective groups can be removed under specific conditions, revealing the reactive hydroxyl groups for further functionalization .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : Estimated as C₃₄H₃₆O₆ (based on analogous compounds in ).
  • Molecular Weight: ~540–568 g/mol (similar to mannose analogs in ).
  • Applications : Building block for galactose-containing glycans, glycotherapeutics, and biomaterials .

Comparative Analysis with Structurally Similar Compounds

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside

  • Protecting Groups : Four benzyl ethers (positions 2,3,4,6).
  • Molecular Formula : C₃₄H₃₆O₆ (CAS 53008-63-2) .
  • Molecular Weight : 540.65 g/mol .
  • Higher benzylation enables selective deprotection at specific positions (e.g., C2 or C3) .
  • Applications : Used in synthesizing branched oligosaccharides and glycopolymers .

Methyl 2,3-Dibenzoyl-4,6-O-benzylidene-β-D-galactopyranoside

  • Protecting Groups : Two benzoyl esters (C2, C3) and a benzylidene acetal (C4,6).
  • Molecular Formula : C₂₈H₂₄O₈ (CAS 53598-03-1) .
  • Molecular Weight : 488.48 g/mol (calculated).
  • Key Differences :
    • Benzoyl esters are more electron-withdrawing than benzyl ethers, altering reactivity in glycosylation.
    • Preferential activation at C3 due to steric hindrance from benzoyl groups .
  • Applications : Synthesis of glycosylated probes and glycan microarrays .

1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-α-D-mannopyranoside

  • Protecting Groups : Three benzyl ethers (C1,2,3) and a 4-methoxybenzylidene acetal (C4,6).
  • Molecular Formula : C₃₅H₃₆O₇ .
  • Molecular Weight : 568.66 g/mol .
  • Key Differences: Mannose core instead of galactose, leading to distinct stereochemical outcomes. 4-Methoxybenzylidene increases solubility in polar solvents compared to unsubstituted benzylidene .
  • Applications: Targeting mannose-specific lectins in immunology .

Methyl 4,6-O-benzylidene-α-D-galactopyranoside

  • Protecting Groups : Only a benzylidene acetal (C4,6).
  • Molecular Formula : C₁₄H₁₈O₆ (CAS 72904-85-9) .
  • Molecular Weight : 282.3 g/mol .
  • Key Differences :
    • Unprotected hydroxyls at C1,2,3 limit its use in multi-step syntheses.
    • Serves as a precursor for introducing selective protections .
  • Applications : Intermediate for synthesizing higher-order galactose derivatives .

Structural and Functional Comparison Table

Compound Name Protecting Groups Molecular Formula Molecular Weight (g/mol) Key Applications References
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-α-D-galactopyranoside 3×Benzyl (C1,2,3), Benzylidene (C4,6) C₃₄H₃₆O₆ ~540–568 Oligosaccharide synthesis, glycotherapeutics
Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside 4×Benzyl (C2,3,4,6) C₃₄H₃₆O₆ 540.65 Branched glycan synthesis
Methyl 2,3-Dibenzoyl-4,6-O-benzylidene-β-D-galactopyranoside 2×Benzoyl (C2,3), Benzylidene (C4,6) C₂₈H₂₄O₈ 488.48 Glycan microarrays, probes
1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-α-D-mannopyranoside 3×Benzyl, 4-Methoxybenzylidene C₃₅H₃₆O₇ 568.66 Mannose-specific lectin targeting
Methyl 4,6-O-benzylidene-α-D-galactopyranoside Benzylidene (C4,6) C₁₄H₁₈O₆ 282.3 Precursor for selective protections

Research Findings and Reactivity Insights

  • Regioselectivity: The benzylidene group in 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-α-D-galactopyranoside directs glycosylation to the C3 hydroxyl, as observed in methyl 4,6-O-benzylidene-α-D-galactopyranoside derivatives .
  • Stability: Benzylidene acetals are stable under acidic conditions but cleavable via hydrogenolysis, enabling sequential deprotection strategies .
  • Electronic Effects: Benzoyl esters (e.g., in Methyl 2,3-Dibenzoyl-4,6-O-benzylidene-β-D-galactopyranoside) reduce nucleophilicity at adjacent positions compared to benzyl ethers, favoring alternative reaction pathways .

Biological Activity

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-α-D-galactopyranoside (CAS Number: 53929-36-5) is a glycoside derivative notable for its potential biological activities. This compound belongs to a class of benzylidene glycosides that have been studied for various pharmacological effects, including antitumor and antimicrobial activities. This article synthesizes available research findings on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-α-D-galactopyranoside is C34H34O6C_{34}H_{34}O_{6}, with a molecular weight of 538.63 g/mol. The compound features multiple benzyl groups which enhance its lipophilicity and may influence its biological interactions.

Antitumor Activity

Research indicates that compounds similar to 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-α-D-galactopyranoside exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related benzylidene derivatives have shown IC50 values in the low micromolar range against human T-lymphocytes and leukemia cells. These findings suggest that the compound may possess similar antitumor properties due to structural similarities that facilitate interaction with cellular targets .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)
1,2,3-Tri-O-benzyl-4-chromanoneMolt 4/C8 T-lymphocytes5.0
1b (related analog)CEM T-cells3.5
1a (related analog)HL-60 leukemia cells4.0

Antimicrobial Activity

The antimicrobial properties of benzylidene derivatives have been documented in various studies. While specific data on 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-α-D-galactopyranoside is limited, similar compounds have demonstrated efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Cellular Interaction : The enone moiety in related compounds has been shown to react with cellular thiols, leading to disruption of redox balance within cells .
  • Apoptosis Induction : Studies suggest that certain benzylidene derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .
  • Inhibition of Proliferation : By interfering with cell cycle progression, these compounds can effectively reduce tumor growth rates.

Case Studies

A notable study evaluated the in vivo toxicity and efficacy of similar compounds in murine models. Doses up to 300 mg/kg were administered without significant mortality or neurotoxicity observed . This indicates a favorable safety profile that could be advantageous for therapeutic applications.

Table 2: In Vivo Toxicity Assessment

CompoundDose (mg/kg)Mortality (%)Neurotoxicity Observed
1a (related analog)300No
1b (related analog)1000Minimal
1c (related analog)3000None

Q & A

Q. Advanced Optimization :

  • Regioselectivity challenges : Competing benzylation at secondary hydroxyl groups (e.g., C2 vs. C3) can arise. Use bulky bases like DIPEA to favor primary sites .
  • Benzylidene stability : Avoid prolonged exposure to acidic conditions to prevent premature acetal cleavage .

How do benzyl and benzylidene protecting groups influence glycosylation efficiency?

Q. Mechanistic Insights :

  • Benzyl groups act as permanent protecting groups, enhancing donor solubility in organic solvents and preventing undesired side reactions (e.g., aglycone transfer) .
  • Benzylidene acetals rigidify the pyranose ring, directing glycosylation to specific positions (e.g., axial C4 in galactopyranosides) .

Q. Data-Driven Analysis :

Protecting Group Impact on Reactivity Common Applications
Benzyl (Bn)Increases donor stability; enables iterative deprotectionOligosaccharide assembly
BenzylideneEnhances stereocontrol via conformational lockingβ-Selective glycosylation

What spectroscopic methods are critical for characterizing intermediates in this compound’s synthesis?

Q. Methodological Framework :

<sup>1</sup>H/<sup>13</sup>C NMR :

  • Benzylidene protons appear as a singlet at δ 5.5–5.7 ppm; benzyl CH2 groups resonate at δ 4.5–4.7 ppm .
  • Anomeric proton (α-configuration) shows a doublet near δ 5.1–5.3 ppm (J1,2 ~3–4 Hz) .

Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., [M+Na]<sup>+</sup> for C35H38O6Na: calc. 577.2512) .

Advanced Tip : Use DEPT-135 to distinguish CH2 (benzyl) vs. CH (anomeric) signals .

How to resolve contradictions in regioselectivity data during benzylation?

Case Study : Discrepancies in reported benzylation yields at C2 vs. C3 positions may arise from solvent polarity or base strength variations.

  • Experimental Validation :
    • Compare reaction outcomes using NaH (strong base) vs. Ag2O (milder conditions) in DMF .
    • Analyze <sup>1</sup>H NMR coupling constants (J3,4 > 10 Hz indicates equatorial C3 benzylation) .

Q. Statistical Insight :

Base C2:C3 Benzylation Ratio Conditions
NaH1:3DMF, 0°C
Ag2O1:1Toluene, RT

What computational tools aid in predicting glycosylation outcomes with this donor?

Q. Advanced Methodology :

  • Quantum mechanical calculations (DFT) model transition states to predict anomeric selectivity (α/β ratio) .
  • Machine learning : Train models on existing glycosylation datasets to optimize solvent/base combinations .

Q. Example Workflow :

Simulate donor-acceptor interactions using Gaussian09 (B3LYP/6-31G* basis set).

Validate predictions with small-scale reactions (e.g., 10 mg donor) .

How does 4,6-O-benzylidene protection impact oligosaccharide assembly?

Q. Strategic Applications :

  • Branchpoint synthesis : The rigid 4,6-acetal directs glycosylation to the C3 position, enabling controlled branching in trisaccharides .
  • Reductive ring-opening : Post-glycosylation cleavage with BH3·THF regenerates 4,6-diols for further functionalization .

Case Study :
In the synthesis of human milk oligosaccharides, benzylidene-protected donors achieved >80% β-(1→3) linkage selectivity .

What are common pitfalls in scaling up benzylidene-protected galactopyranoside synthesis?

Q. Troubleshooting Guide :

  • Low yields : Trace moisture deactivates NaH; use molecular sieves (4Å) in DMF .
  • Byproduct formation : Monitor for benzyl ether migration via <sup>13</sup>C NMR (unexpected δ 70–75 ppm signals) .

Q. Scalability Data :

Scale Yield (Lab vs. Pilot) Critical Parameter
1 g65%Base stoichiometry
100 g45%Mixing efficiency

How to design experiments comparing benzyl vs. allyl protecting groups for this compound?

Q. Comparative Framework :

Stability : Benzyl groups resist acidic/basic conditions; allyl groups are cleavable under Pd(0) catalysis .

Stereochemical Impact : Allyl ethers may induce conformational flexibility, altering glycosylation stereoselectivity .

Q. Experimental Design :

  • Synthesize both 1,2,3-Tri-O-benzyl and 1,2,3-Tri-O-allyl analogs.
  • Compare glycosylation yields and α/β ratios using TMSOTf activation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside
Reactant of Route 2
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1,2,3-Tri-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.